molecular formula C22H26N4O3 B11551576 (3E)-N-(3,5-Dimethylphenyl)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide

(3E)-N-(3,5-Dimethylphenyl)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide

Cat. No.: B11551576
M. Wt: 394.5 g/mol
InChI Key: CQYAIAOQBPQCOU-PCLIKHOPSA-N
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Description

(3E)-N-(3,5-Dimethylphenyl)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3,5-Dimethylphenyl)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3,5-dimethylphenylamine and 4-ethylphenyl isocyanate, followed by their reaction under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3,5-Dimethylphenyl)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(3E)-N-(3,5-Dimethylphenyl)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-(3,5-Dimethylphenyl)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with comparable reactivity and applications.

Uniqueness

(3E)-N-(3,5-Dimethylphenyl)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N'-[(E)-[4-(3,5-dimethylanilino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C22H26N4O3/c1-5-17-6-8-18(9-7-17)24-21(28)22(29)26-25-16(4)13-20(27)23-19-11-14(2)10-15(3)12-19/h6-12H,5,13H2,1-4H3,(H,23,27)(H,24,28)(H,26,29)/b25-16+

InChI Key

CQYAIAOQBPQCOU-PCLIKHOPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC(=C2)C)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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